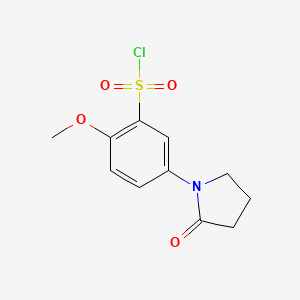

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride

描述

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methoxy group at the 2-position and a 2-oxopyrrolidin-1-yl group at the 5-position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds.

属性

IUPAC Name |

2-methoxy-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c1-17-9-5-4-8(7-10(9)18(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCQDKRLVBOZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride typically involves multiple steps:

Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

Attachment to the Benzene Ring: The pyrrolidinone moiety is then attached to the benzene ring via a nucleophilic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure high yield and selectivity.

Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Sulfonyl Chloride Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and product purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid.

Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming sulfonamides, sulfonates, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions, often under mild conditions to prevent decomposition of the compound.

Major Products

Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid derivatives.

Reduction: Products include sulfonamides or sulfonic acids.

Substitution: Products include various sulfonamide or sulfonate derivatives, depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHClOS

- Molecular Weight : 262.71 g/mol

- IUPAC Name : 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride

Its structure includes a methoxy group and a pyrrolidinyl moiety attached to a benzene ring, making it a versatile building block in organic synthesis.

Pharmaceutical Development

The primary application of 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is in the synthesis of bioactive compounds. Its sulfonyl chloride functionality allows it to act as an electrophilic reagent in nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives that have potential therapeutic effects.

Case Study: Antihypertensive Agents

Research indicates that compounds derived from this sulfonyl chloride exhibit dual angiotensin and endothelin receptor antagonistic properties, which are crucial in developing antihypertensive medications. The structural modifications involving this compound have been explored in patents for novel biphenyl sulfonamide compounds aimed at treating hypertension .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of various functionalized aromatic compounds. Its ability to introduce sulfonamide groups into organic molecules enhances the pharmacological properties of the resulting compounds.

Case Study: Synthesis of Sulfonamides

In synthetic organic chemistry, this compound has been utilized to prepare a range of sulfonamides through reaction with amines. This process is vital for producing pharmaceuticals that target bacterial infections and other diseases .

Data Table: Comparative Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Research | Development of antihypertensive agents and other therapeutic drugs | Biphenyl sulfonamides |

| Organic Synthesis | Preparation of functionalized aromatic compounds | Various sulfonamide derivatives |

| Chemical Intermediates | Key intermediate in synthesizing complex organic molecules | Sulfonamide drugs |

作用机制

The mechanism by which 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride exerts its effects depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking substrate access.

Protein Modification: In biological studies, it can react with nucleophilic amino acid residues, such as lysine or cysteine, altering protein function or stability.

Polymerization: In materials science, the sulfonyl chloride group can initiate polymerization reactions, leading to the formation of cross-linked networks with desirable properties.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Reactivity

The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl chloride) groups. This contrasts with analogs like 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl chloride (CAS: 720673-98-3), which features a thiazole heterocycle. Thiazole’s electron-withdrawing nature may reduce sulfonyl chloride reactivity compared to the methoxy-substituted compound .

Another structural analog, 2-chloro-5-methoxy-4-(pyrrolidin-1-yl)benzaldehyde, replaces the sulfonyl chloride with an aldehyde group and substitutes the oxopyrrolidine with pyrrolidine. The aldehyde functionality enables nucleophilic additions rather than substitutions, limiting its utility in sulfonamide synthesis .

Table 1: Structural Comparison of Key Compounds

| Compound Name (CAS if available) | Substituents on Benzene Ring | Functional Group | Key Features |

|---|---|---|---|

| Target Compound | 2-Methoxy, 5-(2-oxopyrrolidin-1-yl) | Sulfonyl chloride | Lactam enhances rigidity/H-bonding |

| 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl chloride (720673-98-3) | 4-[(2-Chloro-thiazol-5-yl)methoxy] | Sulfonyl chloride | Thiazole increases electron deficiency |

| 2-Chloro-5-methoxy-4-(pyrrolidin-1-yl)benzaldehyde | 2-Chloro, 5-methoxy, 4-pyrrolidin-1-yl | Aldehyde | Pyrrolidine lacks lactam rigidity |

Table 2: Functional and Commercial Comparison

Physicochemical Properties

However, exact solubility data are scarce in the provided evidence .

Research Findings and Gaps

- Reactivity : The methoxy group activates the benzene ring, making the sulfonyl chloride more reactive toward nucleophiles than thiazole-containing analogs .

- Synthetic Challenges : Introducing the oxopyrrolidine group likely requires multi-step synthesis, increasing complexity compared to simpler pyrrolidine derivatives .

生物活性

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride, with the molecular formula and CAS number 16642643, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential applications based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-5-hydroxybenzenesulfonyl chloride with appropriate pyrrolidine derivatives. The resulting compound exhibits a sulfonamide structure, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxopyrrolidine moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and other solid tumors.

In a comparative study, several compounds were tested for their efficacy against A549 cells using an MTT assay. The results indicated that compounds with a similar structural framework exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents. Notably, some derivatives showed selectivity towards cancer cells while sparing non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .

Antimicrobial Activity

The antimicrobial activity of this compound has also been evaluated against multidrug-resistant pathogens. Studies have shown that compounds with this structure possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.9 µg/mL to 2 µg/mL against resistant strains, indicating their potential as new antimicrobial agents . The structure–activity relationship (SAR) analyses revealed that modifications on the pyrrolidine ring could enhance antibacterial efficacy.

Case Study 1: Anticancer Activity

In a detailed investigation involving the compound's analogs, researchers observed that certain substitutions on the pyrrolidine ring significantly increased cytotoxicity against A549 cells. For example, a derivative with an additional nitro group on the aromatic ring showed an IC50 value of approximately 10 µM, compared to 25 µM for the unsubstituted variant. This indicates that strategic modifications can lead to enhanced anticancer properties .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial activity of various derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that compounds structurally related to this compound exhibited MIC values comparable to traditional antibiotics like vancomycin. This highlights the potential for these compounds in treating infections caused by resistant strains .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via chlorosulfonation of a substituted benzene precursor. A typical approach involves reacting 2-methoxy-5-(2-oxopyrrolidin-1-yl)benzene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorosulfonic acid). Post-reaction, quenching with ice water and purification via recrystallization (using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) are critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this sulfonyl chloride?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, sulfonyl chloride resonance at δ ~7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) and stoichiometry.

- FT-IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the electron-withdrawing 2-oxopyrrolidin-1-yl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Methodology : The 2-oxopyrrolidin-1-yl group, being electron-withdrawing, enhances the electrophilicity of the sulfonyl chloride. Reactivity can be quantified via kinetic studies (e.g., reaction rates with amines or alcohols under varying pH/temperature). Compare with analogs lacking the substituent (e.g., 4-methoxybenzene sulfonyl chloride) to isolate electronic effects. Computational methods (DFT) can model charge distribution and transition states .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during aqueous-phase bioconjugation experiments?

- Methodology :

- Use anhydrous solvents (e.g., DMF, DMSO) and inert atmospheres (N₂/Ar).

- Pre-activate biomolecules (e.g., proteins) in buffered non-aqueous media (pH 7–8).

- Add stabilizing agents like molecular sieves or scavengers (e.g., triethylamine) to sequester HCl byproducts.

- Monitor hydrolysis via HPLC or fluorescence quenching assays .

Q. How can conflicting reports on the compound’s stability under ambient conditions be resolved?

- Data Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual moisture), storage conditions (desiccated vs. humid), or analytical sensitivity. Design a controlled study:

Prepare batches with varying purity (95% vs. 99%).

Store samples under different conditions (RT, 4°C, desiccated).

Quantify degradation via ¹H NMR (tracking sulfonic acid formation) or iodometric titration.

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

- Methodology : Sulfonyl chlorides often form oils or low-quality crystals due to hygroscopicity. Strategies include:

- Slow vapor diffusion (ether into DCM solution).

- Use of co-crystallization agents (e.g., crown ethers).

- Low-temperature crystallization (−20°C).

- Validate crystal packing and hydrogen bonding via SHELXL refinement (SHELX suite) .

Applications in Advanced Research

Q. How is this compound utilized in proteomics for selective modification of lysine residues?

- Methodology : The sulfonyl chloride reacts selectively with lysine’s ε-amino group under mild conditions (pH 7–9, 25°C). Protocol:

Incubate the compound with target proteins (1:10 molar ratio) in PBS buffer.

Quench with excess glycine.

Confirm modification via MALDI-TOF MS or SDS-PAGE with Coomassie staining.

- Critical Note : Optimize reaction time (30–60 min) to avoid over-modification .

Q. What role does this sulfonyl chloride play in synthesizing sulfonamide-based enzyme inhibitors?

- Methodology : It serves as a key electrophile for coupling with amine-containing scaffolds (e.g., piperazines, anilines). Example:

React with 4-aminobenzotriazole (1.5 eq) in THF at 0°C.

Purify via flash chromatography (ethyl acetate/hexane).

Validate inhibitor activity via enzyme kinetics (IC₅₀ assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。